Rubropunctamine

概要

説明

Rubropunctamine is a red pigment compound produced by the fermentation of Monascus species, particularly Monascus purpureus. It is one of the major pigments found in red yeast rice, a traditional food and medicinal product in East Asian countries. This compound belongs to the azaphilone family of compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects .

準備方法

Synthetic Routes and Reaction Conditions: Rubropunctamine is typically synthesized through the fermentation of Monascus species on substrates such as rice. The fermentation process involves the use of polyketide synthases and fatty acid synthases, which catalyze the formation of the azaphilone structure .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Monascus species on rice or other suitable substrates. The fermentation conditions, including temperature, pH, and nutrient availability, are carefully controlled to optimize pigment production. After fermentation, the pigments are extracted using solvents such as methanol or ethyl acetate, followed by purification using techniques like silica gel column chromatography and thin layer chromatography .

化学反応の分析

Types of Reactions: Rubropunctamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the azaphilone structure.

Substitution: Amino group-containing compounds can react with this compound to form complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Amino acids and proteins can react with this compound under neutral pH conditions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Complexes formed with amino acids and proteins.

科学的研究の応用

Food Industry Applications

Colorant in Food Products

Rubropunctamine is primarily recognized for its use as a natural colorant in food products. It is derived from Monascus purpureus, which is traditionally used in Asian cuisine, particularly in fermented rice products. The pigment imparts a red hue to various foods, including:

- Beverages : Used in alcoholic drinks such as rice wine.

- Dairy Products : Employed in cheeses and yogurts.

- Bakery Items : Enhances the visual appeal of breads and pastries.

The stability of this compound under varying pH levels and temperatures makes it suitable for diverse food applications. Studies indicate that encapsulation techniques can enhance its stability, allowing for better integration into food matrices while maintaining its color and antioxidant properties .

Pharmaceutical Applications

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) without adversely affecting normal cells . The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for brain tumors .

Biotechnological Applications

Biosynthesis and Fermentation

this compound is produced through solid-state fermentation using substrates like rice and sorghum. The efficiency of pigment production varies based on the substrate used; rice grains yield the highest concentration of this compound (87.3%) compared to other grains . This aspect highlights its potential for large-scale cultivation and production in biotechnological settings.

Encapsulation Techniques

Recent advancements in encapsulation methods have improved the solubility and stability of this compound. Liposomal encapsulation has been particularly effective, enhancing its bioavailability and protective qualities against environmental factors such as light and temperature . This technology could facilitate the incorporation of this compound into functional foods and nutraceuticals.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound extracted from Monascus purpureus demonstrated its effectiveness against S. aureus using the Kirby-Bauer diffusion method. Results showed significant inhibition zones, indicating strong antimicrobial properties .

Case Study 2: Anticancer Potential

In vitro assays on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations that did not affect normal human melanocytes. This selectivity suggests its potential as a targeted cancer therapy .

Comparative Data Table

作用機序

Rubropunctamine is often compared with other Monascus pigments, such as:

Monascorubramine: Another red pigment with similar biological activities.

Rubropunctatin: An orange pigment that can be converted to this compound through reaction with amino acids.

Uniqueness: this compound is unique due to its specific azaphilone structure and its ability to form complexes with amino acids and proteins, which enhances its biological activities .

類似化合物との比較

- Monascorubramine

- Rubropunctatin

- Monascin

- Ankaflavin

Rubropunctamine’s diverse applications and unique properties make it a valuable compound in various fields of research and industry.

生物活性

Rubropunctamine is a polyketide compound primarily produced by the fungus Monascus purpureus and its variants, including Monascus ruber. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

This compound is characterized by its molecular weight of approximately 353.41 g/mol and specific structural features that facilitate its biological interactions. It is predominantly extracted from fungal cultures grown on various substrates, with rice grains yielding the highest concentrations (87.3%) compared to sorghum and corn grains .

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 353.41 |

| Rotatable Bonds | 6 |

| H-bond Acceptors | 5 |

| H-bond Donors | 0 |

| Molar Refractivity | 99.19 |

| TPSA (Ų) | 73.33 |

| WlogP | 3.51 |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In silico docking studies have indicated that this compound has a favorable binding affinity for Staphylococcus aureus, with a dissociation constant (Kd) of 0.640 µM, suggesting its potential as an antimicrobial agent .

Comparative Binding Energies

The following table summarizes the binding energies of this compound and related compounds against S. aureus:

| Compound | ΔG (kcal/mol) | Kd (µM) |

|---|---|---|

| This compound | -8.450 | 0.640 |

| Monascorubramine | -8.969 | 0.266 |

| Trimethoprim | -8.584 | 0.510 |

These results indicate that this compound forms stable complexes with bacterial targets, thus supporting its use in developing antimicrobial therapies.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against human breast cancer cell lines (MCF-7). In vitro studies revealed that extracts containing this compound showed significant cytotoxic effects while exhibiting minimal toxicity to normal human cells . The mechanism of action is believed to involve apoptosis induction through caspase activation, which is crucial for cancer cell death.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of this compound against MCF-7 cells using an MTT assay:

- Concentration Tested : Various concentrations of this compound were tested.

- Results : The extract exhibited a dose-dependent reduction in cell viability, indicating effective anticancer activity.

Antioxidant Properties

This compound has also shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. The free radical scavenging potential was evaluated using standard assays, revealing that this compound can effectively neutralize free radicals, thereby contributing to its health benefits .

特性

CAS番号 |

514-66-9 |

|---|---|

分子式 |

C21H23NO4 |

分子量 |

353.4 g/mol |

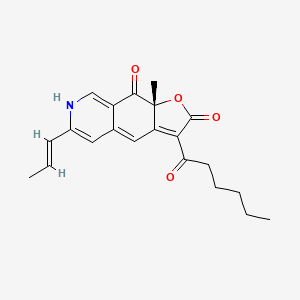

IUPAC名 |

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |

InChIキー |

WTEXYKPGDKLLCW-KCSPPWDSSA-N |

SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

異性体SMILES |

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |

正規SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Rubropunctatin; Rubropunctamine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。